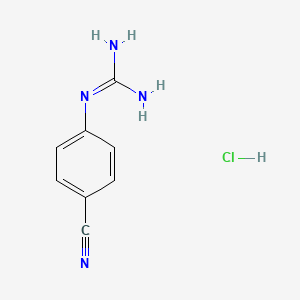

1-(4-Cyanophenyl)guanidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-cyanophenyl)guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4.ClH/c9-5-6-1-3-7(4-2-6)12-8(10)11;/h1-4H,(H4,10,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNUYXKASQONDCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)N=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70670456 | |

| Record name | N''-(4-Cyanophenyl)guanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

373690-68-7 | |

| Record name | N''-(4-Cyanophenyl)guanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Cyanophenyl)guanidine Hydrochloride for Advanced Research and Development

This guide provides an in-depth technical overview of 1-(4-Cyanophenyl)guanidine hydrochloride, a pivotal chemical intermediate for researchers, scientists, and professionals engaged in drug development. This document elucidates the compound's core chemical properties, synthesis, and analytical methodologies, with a focus on its significant role in the creation of advanced therapeutic agents.

Introduction: Strategic Importance in Medicinal Chemistry

This compound has emerged as a compound of significant interest, primarily due to its role as a key building block in the synthesis of various bioactive molecules.[1] Its unique molecular architecture, which incorporates a reactive guanidinium group and a cyanophenyl moiety, makes it a versatile precursor in medicinal chemistry.[1] This compound is particularly recognized for its indispensable function in the manufacturing of potent non-nucleoside reverse transcriptase inhibitors (NNRTIs), such as Etravirine and Rilpivirine, which are vital in the treatment of HIV.[2] The strategic placement of the cyano group and the guanidine functionality allows for precise molecular interactions, which is a critical aspect in the design of targeted therapies.[1][2] Beyond its established role in antiviral synthesis, its utility extends to neuropharmacology, cancer research, and materials science, underscoring its broad applicability in scientific exploration.[1]

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective application in research and synthesis.

| Property | Value | Source(s) |

| CAS Number | 373690-68-7 | [1] |

| Molecular Formula | C₈H₉ClN₄ | |

| Molecular Weight | 196.64 g/mol | |

| Appearance | White crystalline powder | [1] |

| Melting Point | 237-240°C | [1] |

| Purity | ≥ 99% (HPLC) | [1][3] |

| Storage Conditions | 2-8°C, in an inert atmosphere |

Structural Elucidation:

The structure of this compound, featuring a guanidinium group attached to a p-cyanophenyl ring, is central to its reactivity. The electron-withdrawing nature of the cyano group influences the electron density of the aromatic ring and the basicity of the guanidine moiety.

Synthesis and Purification: A Methodological Overview

The synthesis of this compound is a critical process that dictates its purity and suitability for downstream applications, particularly in pharmaceutical manufacturing where high purity is paramount.[2] A common synthetic approach involves the reaction of 4-aminobenzonitrile with a guanylating agent.

Representative Synthesis Protocol:

-

Step 1: Guanylation of 4-Aminobenzonitrile: 4-aminobenzonitrile is reacted with a suitable guanylating agent, such as cyanamide, in the presence of an acid catalyst. The reaction is typically carried out in a suitable solvent, and the reaction progress is monitored by an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Step 2: Formation of the Hydrochloride Salt: Upon completion of the guanylation reaction, the resulting 1-(4-cyanophenyl)guanidine free base is converted to its hydrochloride salt. This is achieved by treating the reaction mixture with hydrochloric acid. The hydrochloride salt, being less soluble in many organic solvents, precipitates out of the solution.

-

Step 3: Purification: The crude this compound is then purified to meet the stringent requirements of pharmaceutical applications. Recrystallization from a suitable solvent system is a commonly employed method to achieve high purity.

Caption: Synthetic pathway for this compound.

Chemical Reactivity and Stability

The chemical behavior of this compound is largely dictated by the guanidinium and cyanophenyl functional groups. The guanidinium group is a strong base and can participate in various acid-base reactions. The cyano group can undergo hydrolysis, reduction, or cycloaddition reactions under specific conditions.

The stability of the compound is generally good under recommended storage conditions (2-8°C, inert atmosphere). However, exposure to high temperatures, strong bases, or potent oxidizing agents should be avoided to prevent degradation.

Spectroscopic and Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the cyanophenyl ring and the protons of the guanidinium group. The integration of these signals should correspond to the number of protons in the molecule.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbon atoms in the cyanophenyl ring, the cyano group, and the guanidinium carbon.

Mass Spectrometry (MS):

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound. ESI-MS is particularly suitable for this polar and ionic molecule. The mass spectrum of the free base, 1-(4-cyanophenyl)guanidine, has been reported.[4]

High-Performance Liquid Chromatography (HPLC):

HPLC is the preferred method for assessing the purity of this compound. A validated reverse-phase HPLC method with UV detection is typically employed.

Representative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) |

| Detection | UV at a suitable wavelength (e.g., 230 nm) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

This method is based on established protocols for related guanidine compounds and would require validation for this specific analyte.[5][6]

Caption: Role of the compound in the synthesis of Rilpivirine.

Safety, Handling, and Disposal

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. [7][8]* Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. [7][8]Avoid contact with skin and eyes. [7][8]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. [7]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous waste. [7][9][10]Do not dispose of down the drain or in the regular trash. [10]

Conclusion

This compound is a chemical intermediate of profound importance in modern drug discovery and development. Its well-defined chemical properties, coupled with its critical role in the synthesis of life-saving antiviral medications, underscore its value to the scientific community. This guide has provided a comprehensive technical overview to support researchers in the safe and effective utilization of this versatile compound in their pursuit of novel therapeutic solutions.

References

- BioShop Canada. safety data sheet - guanidine hydrochloride. [Link]

- Blog.

- ResearchGate. Synthesis of intermediate 3 from 1-(4-cyanophenyl)guanidine (14) and diethyl 2-(ethoxymethylene)malonate (15)

- The Royal Society of Chemistry.

- Google Patents. CN1247536C - Process for preparing guanidine hydrochloride.

- arkat usa. Reactions of diethyl 2-(ethoxymethylene)

- The Crucial Role of N-(4-Cyanophenyl)guanidine HCl in Antiviral Drug Synthesis. [Link]

- PubMed Central. Strategies in the Design and Development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). [Link]

- PubMed. Synthesis and anti-HIV activity of aryl-2-[(4-cyanophenyl)amino]-4-pyrimidinone hydrazones as potent non-nucleoside reverse transcriptase inhibitors. [Link]

- PubChem. 1-(4-Cyanophenyl)guanidine | C8H8N4 | CID 17747914. [Link]

- NIH.

- Frontiers. Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase. [Link]

- Research Journal of Pharmacy and Technology. Validated HPLC Method for Determination of Contents of Residual Aminoguanidine in Drug Substances. [Link]

- ResearchGate.

- MDPI.

- SpectraBase. 1-(p-cyanophenyl)-3-(p-methoxyphenyl)guanidine - Optional[FTIR] - Spectrum. [Link]

- PubMed. The role of non-nucleoside reverse transcriptase inhibitors (NNRTIs) in the therapy of HIV-1 infection. [Link]

- ResearchGate. Reactions of diethyl 2-(ethoxymethylene)malonate with 2-cyanoacetanilides: Unexpected transfer of the ethoxymethylene moiety. [Link]

- National Institute of Standards and Technology. guanidinium chloride. [Link]

- ResearchGate. (PDF)

- The Royal Society of Chemistry. One-pot synthesis of diverse N,N'-disubstituted guanidines from N- chlorophthalimide, isocyanides and amines via N-phthaloylguanidines. [Link]

- PubMed.

- ResearchGate. Electrospray ionization tandem mass fragmentation pattern of camostat and its degradation product, 4-(4-guanidinobenzoyloxy)phenylacetic acid. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. CAS 5637-42-3: N-(4-Cyanophenyl)guanidine | CymitQuimica [cymitquimica.com]

- 4. 1-(4-Cyanophenyl)guanidine | C8H8N4 | CID 17747914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rjptonline.org [rjptonline.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. bioshopcanada.com [bioshopcanada.com]

- 9. jnsparrowchemical.com [jnsparrowchemical.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to 1-(4-Cyanophenyl)guanidine Hydrochloride: Synthesis, Structure, and Applications in Antiviral Drug Development

This guide offers a comprehensive technical overview of 1-(4-Cyanophenyl)guanidine hydrochloride, a pivotal chemical intermediate in the synthesis of next-generation pharmaceuticals. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's molecular architecture, a detailed synthesis protocol, and its critical role in the creation of potent antiviral agents.

Introduction: The Strategic Importance of the Cyanophenylguanidine Scaffold

This compound has emerged as a molecule of significant interest, primarily due to its function as a key building block in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1][2] Specifically, it is an indispensable precursor to the HIV-1 medications Etravirine and Rilpivirine.[3] The unique electronic and structural contributions of the cyanophenyl and guanidinium groups bestow upon the final drug molecules the necessary conformational flexibility and binding properties to inhibit viral replication effectively.[2] Beyond its role in antiviral synthesis, this compound is also explored in neuropharmacology and cancer research, highlighting the versatility of the cyanophenylguanidine scaffold in medicinal chemistry.[2]

Molecular Structure and Physicochemical Properties

The molecular integrity of this compound is fundamental to its reactivity and utility as a synthetic intermediate. The positively charged guanidinium group, a strong base at physiological pH, is counterbalanced by the chloride ion. The electron-withdrawing nature of the cyano group on the phenyl ring influences the electronic distribution across the molecule.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | N-(4-cyanophenyl)guanidine hydrochloride | |

| Synonyms | 2-(4-cyanophenyl)guanidine hydrochloride | [4] |

| CAS Number | 373690-68-7 | [4] |

| Molecular Formula | C₈H₉ClN₄ | [5] |

| Molecular Weight | 196.64 g/mol | [4] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 237-240 °C | [4] |

| pKa (Predicted) | 9.91 ± 0.10 | [6] |

| LogP (Predicted) | -2.2 to -0.4 at 20°C and pH 7.1-11 | [6] |

| Solubility | Soluble in DMSO and methanol.[7] Generally soluble in polar solvents.[8] | [7][8] |

| Storage Conditions | Store at 2-8°C in an inert atmosphere.[4][5] | [4][5] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a well-established process that begins with the guanylation of 4-aminobenzonitrile to form the free base, followed by its conversion to the hydrochloride salt. The following protocol is a synthesis of established methodologies.[9][10]

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of N-(4-Cyanophenyl)guanidine (Free Base) [9]

-

Reactant Preparation: In a suitable reaction vessel, dissolve 100 g of 4-aminobenzonitrile in 500 mL of methanol.

-

Cooling: Cool the reaction mixture to 10-15°C using an ice bath.

-

Acidification: Slowly add 161 mL of concentrated nitric acid to the reaction mixture while maintaining the temperature between 10-15°C.

-

Guanylation: Add 65.6 mL of a 50% aqueous solution of cyanamide to the reaction mixture.

-

Reaction: Heat the reaction mixture and maintain it at 65°C for 8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the reaction mass to 0°C.

-

Precipitation: Add 500 mL of methyl-tert-butyl ether at 0°C to precipitate the product.

-

Isolation and Purification: Filter the resulting solid, wash it with water and acetone, and then dry to yield N-(4-Cyanophenyl)guanidine as a solid.

Step 2: Formation of the Hydrochloride Salt [10]

-

Dissolution: Dissolve the purified N-(4-Cyanophenyl)guanidine in a minimal amount of absolute ethanol.

-

Acidification: While stirring, add a stoichiometric amount of hydrochloric acid (as a solution in ethanol) dropwise to the dissolved free base.

-

Precipitation: The hydrochloride salt will begin to precipitate out of the solution.

-

Enhanced Precipitation: To maximize the yield, cool the mixture in an ice bath.

-

Isolation and Drying: Collect the precipitate by filtration. Wash the solid with cold diethyl ether to remove any residual impurities and then dry it under a vacuum to obtain this compound as a white crystalline powder.

Characterization and Analytical Techniques

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. While publicly available experimental spectra are limited, the following techniques are standard for the characterization of such compounds.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the final product. A purity of ≥98% is typically expected for use in pharmaceutical synthesis.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the C≡N stretch of the nitrile group and the N-H stretches of the guanidinium group.

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to support the structural elucidation.

-

X-ray Crystallography: Single-crystal X-ray diffraction would provide definitive information about the three-dimensional structure of the molecule in the solid state. However, to date, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases. The process of obtaining suitable crystals can be a rate-determining step in such analyses.[11]

Mechanism of Action in Antiviral Therapy

This compound itself is not the active pharmaceutical ingredient (API). Its significance lies in its role as a precursor to the NNRTIs Etravirine and Rilpivirine. The mechanism of action of these drugs is well-understood.

Etravirine and Rilpivirine are potent and specific inhibitors of the HIV-1 reverse transcriptase enzyme.[3] They bind to a non-active, allosteric site on the enzyme, inducing a conformational change that distorts the active site. This prevents the enzyme from converting viral RNA into DNA, thereby halting the viral replication cycle.[3] The cyanophenyl group of the precursor is a key feature that contributes to the binding affinity and efficacy of the final drug molecules.

Signaling Pathway Diagram

Caption: Mechanism of action of NNRTIs derived from this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and serious eye irritation.[12]

-

Precautionary Measures: It is essential to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of dust.[12]

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, rinse the mouth with water. Seek medical attention if any symptoms persist.

Conclusion

This compound is a cornerstone intermediate in the synthesis of modern antiviral therapeutics. Its well-defined molecular structure and reactivity make it an ideal starting material for the construction of complex drug molecules like Etravirine and Rilpivirine. A thorough understanding of its synthesis, characterization, and the mechanism of action of its derivatives is crucial for scientists and researchers working to develop new and more effective treatments for viral diseases. The protocols and information presented in this guide provide a solid foundation for the safe and effective use of this important compound in a research and development setting.

References

- ResearchGate. (n.d.). Synthesis of intermediate 3 from 1-(4-cyanophenyl)guanidine (14) and diethyl 2-(ethoxymethylene)malonate (15) as starting materials.

- Cardiff University ORCA. (2018). Introduction to cyanamides.

- Ccount Chem. (n.d.). 1-(4-Cyanophenyl)Guanidine.

- PubChem. (n.d.). 1-(4-Cyanophenyl)guanidine.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001522).

- University of Toronto. (n.d.). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds.

- National Center for Biotechnology Information. (n.d.). X-Ray Crystallography of Chemical Compounds.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 373690-68-7 [sigmaaldrich.com]

- 5. 373690-68-7|this compound|BLD Pharm [bldpharm.com]

- 6. N-(4-Cyanophenyl)guanidine | 5637-42-3 [amp.chemicalbook.com]

- 7. ccount-chem.com [ccount-chem.com]

- 8. CAS 5637-42-3: N-(4-Cyanophenyl)guanidine | CymitQuimica [cymitquimica.com]

- 9. echemi.com [echemi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1-(4-Cyanophenyl)guanidine | C8H8N4 | CID 17747914 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: Strategic Importance of 1-(4-Cyanophenyl)guanidine Hydrochloride

An In-depth Technical Guide to the Synthesis of 1-(4-Cyanophenyl)guanidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and handling of this compound (CAS No: 373690-68-7), a key intermediate in pharmaceutical development. As a Senior Application Scientist, this document is structured to deliver not just a protocol, but a foundational understanding of the chemical principles, experimental causality, and best practices essential for successful and reproducible synthesis.

This compound is a versatile chemical building block recognized for its critical role in the synthesis of various bioactive molecules.[1] Its structure, which incorporates a reactive guanidinium group and a cyanophenyl moiety, makes it a valuable precursor in medicinal chemistry.[1][2] Most notably, it is an indispensable intermediate in the manufacturing of non-nucleoside reverse transcriptase inhibitors (NNRTIs) like Etravirine and Rilpivirine, which are vital drugs in the treatment of HIV.[3][4] The purity and quality of this intermediate directly impact the efficacy and safety of these life-saving medications.[3]

Beyond its established role in antiviral synthesis, this compound is explored in broader biochemical research to understand the effects of guanidine derivatives on cellular signaling pathways and in the development of novel agrochemicals.[1][5]

The Core Synthesis: Guanylation of 4-Aminobenzonitrile

The most direct and widely adopted method for synthesizing 1-(4-Cyanophenyl)guanidine is through the guanylation of 4-aminobenzonitrile. This reaction involves the addition of a guanidinyl group to the primary amine of 4-aminobenzonitrile using a guanylating agent, typically cyanamide (H₂NCN) or its dimer, dicyandiamide.[6][7]

The Underlying Mechanism

The reaction is an acid-catalyzed nucleophilic addition. The process can be understood through the following key steps:

-

Activation of the Guanylating Agent: In an acidic medium (e.g., using nitric or hydrochloric acid), the cyanamide molecule is protonated. This protonation occurs at the nitrile nitrogen, significantly increasing the electrophilicity of the nitrile carbon.

-

Nucleophilic Attack: The lone pair of electrons on the primary amino group of 4-aminobenzonitrile acts as a nucleophile, attacking the now highly electrophilic carbon of the protonated cyanamide.

-

Proton Transfer & Tautomerization: A series of proton transfers and tautomerization events occur, leading to the formation of the stable guanidinium ion.

-

Salt Formation: The guanidine base is then protonated by the acid present in the medium to form the final, stable hydrochloride salt, which often precipitates from the reaction mixture upon cooling.

The use of an acid is critical; it not only catalyzes the reaction but also ensures the formation of a stable, crystalline salt, which simplifies purification and handling.

Caption: Fig. 1: Reaction Mechanism for Guanylation.

Validated Experimental Protocol

This section details a robust, step-by-step methodology for the synthesis of this compound. This protocol is synthesized from established procedures and emphasizes safety and reproducibility.[8]

Materials and Reagents

| Reagent | CAS No. | Molecular Wt. | Role |

| 4-Aminobenzonitrile | 873-74-5 | 118.14 g/mol | Starting Material |

| Cyanamide (50% aq. solution) | 420-04-2 | 42.04 g/mol | Guanylating Agent |

| Concentrated Nitric Acid (~70%) | 7697-37-2 | 63.01 g/mol | Catalyst/Salt Former |

| Methanol | 67-56-1 | 32.04 g/mol | Reaction Solvent |

| Methyl-tert-butyl ether (MTBE) | 1634-04-4 | 88.15 g/mol | Washing Solvent |

| Acetone | 67-64-1 | 58.08 g/mol | Washing Solvent |

| Deionized Water | 7732-18-5 | 18.02 g/mol | Washing Solvent |

Experimental Workflow

Caption: Fig. 2: Experimental Synthesis Workflow.

Step-by-Step Methodology

-

Preparation: In a suitable reaction vessel equipped with a mechanical stirrer, reflux condenser, and thermometer, dissolve 100 g of 4-aminobenzonitrile in 500 mL of methanol.

-

Cooling: Cool the resulting solution to between 10-15°C using an ice bath.

-

Acidification: While maintaining the temperature, slowly add 161 mL of concentrated nitric acid to the stirred solution. This step is exothermic and requires careful temperature control. The formation of 4-aminobenzonitrile nitrate salt may be observed.

-

Guanylation: Subsequently, add 65.6 mL of a 50% aqueous cyanamide solution dropwise, ensuring the temperature remains below 20°C.

-

Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux at approximately 65°C and maintain this temperature for 8 hours.[8] The progress of the reaction should be monitored periodically using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Isolation: Once the reaction is complete, cool the mixture to 0°C in an ice bath. To facilitate precipitation, add 500 mL of cold methyl-tert-butyl ether (MTBE) and stir for 30 minutes.[8]

-

Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake sequentially with cold deionized water and then with cold acetone to remove unreacted starting materials and soluble impurities.[8]

-

Drying: Dry the resulting white solid under vacuum at 50-60°C to a constant weight. The expected yield is approximately 30 g of the crude product, which is often of sufficient purity for subsequent steps.

Characterization and Quality Control

Ensuring the identity and purity of the synthesized this compound is paramount.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 373690-68-7 | [1][9][10] |

| Molecular Formula | C₈H₈N₄·HCl | [1][9] |

| Molecular Weight | 196.64 g/mol | [1][9] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 237-240°C | [1][11] |

| Purity (Typical) | ≥ 99% (HPLC) | [1] |

| Storage Conditions | 2-8°C, inert atmosphere | [1][10][11] |

Analytical Techniques for Validation

-

High-Performance Liquid Chromatography (HPLC): The primary method for quantifying the purity of the final product. A purity level of ≥98% is standard for pharmaceutical applications.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure by analyzing the chemical shifts and integration of protons and carbons, ensuring the correct connectivity of the atoms.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: Used to identify key functional groups, such as the nitrile (C≡N) stretch and the N-H and C=N stretches associated with the guanidinium group.

Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable when handling the reagents and products involved in this synthesis.

-

Hazard Identification:

-

Guanidine Derivatives: Guanidine hydrochloride and its derivatives are harmful if swallowed or inhaled and can cause skin and serious eye irritation.

-

Dicyandiamide (Cyanoguanidine): May be harmful if inhaled, swallowed, or absorbed through the skin.[12][13]

-

Acids: Concentrated nitric and hydrochloric acids are highly corrosive and strong oxidizing agents.

-

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and appropriate chemical-resistant gloves.[12][13][14]

-

Handling: All operations should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors. Minimize dust generation during the handling of solids.[12]

-

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, preferably at 2-8°C as recommended.[1][10]

Troubleshooting and Process Optimization

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Reaction Yield | - Incomplete reaction due to insufficient time or temperature.- Side reactions, such as the polymerization of cyanamide to form melamines.[7]- Loss of product during work-up if it has some solubility in the wash solvents. | - Increase reaction time or temperature moderately, while monitoring for byproduct formation.- Ensure slow, controlled addition of reagents to minimize side reactions.- Use minimal volumes of ice-cold solvents for washing the filtered product. |

| Product Fails Purity Spec | - Presence of unreacted 4-aminobenzonitrile.- Contamination with byproducts. | - Ensure the stoichiometry of the guanylating agent is correct (a slight excess is common).- Optimize the washing procedure. Use a solvent in which the starting material is soluble but the product is not.[15]- If necessary, purify the final product by recrystallization from a suitable solvent system (e.g., ethanol/water). |

| Difficulty in Crystallization | - The presence of oily impurities.- Product is too soluble in the chosen solvent system. | - Purify the crude material via column chromatography before attempting crystallization.[15]- Add a non-polar solvent (anti-solvent) like MTBE or hexane to the solution to induce precipitation. |

References

- Organic Chemistry Portal.

- Organic Chemistry Portal.

- Sugino, K., Shirai, K., & Aoyagi, K. (1941). Synthesis of Guanidine Compounds by the Cyanamide Condensation Method I. Preparation of Ethylenediguanidine and Tetramethylene. [Link]

- PubMed.

- ResearchGate. Synthesis of intermediate 3 from 1-(4-cyanophenyl)guanidine (14) and.... [Link]

- Acros Organics.

- A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. [Link]

- RSC Publishing.

- WAP Pharm. The Crucial Role of N-(4-Cyanophenyl)guanidine HCl in Antiviral Drug Synthesis. [Link]

- SynThink Research Chemicals. N-(4-Cyanophenyl)guanidine. [Link]

- PubChem. 1-(4-Cyanophenyl)guanidine. [Link]

- Google Patents. US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.

- Google Patents. US4542240A - Process for the production of guanidine hydrochloride.

- Google Patents. CN1247536C - Process for preparing guanidine hydrochloride.

- Eureka | Patsnap.

- PubChem. 4-Aminobenzonitrile. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 5637-42-3: N-(4-Cyanophenyl)guanidine | CymitQuimica [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. scbt.com [scbt.com]

- 5. jk-sci.com [jk-sci.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. academic.oup.com [academic.oup.com]

- 8. echemi.com [echemi.com]

- 9. echemi.com [echemi.com]

- 10. 373690-68-7|this compound|BLD Pharm [bldpharm.com]

- 11. This compound | 373690-68-7 [sigmaaldrich.com]

- 12. www-s.mechse.uiuc.edu [www-s.mechse.uiuc.edu]

- 13. fishersci.co.uk [fishersci.co.uk]

- 14. mmbio.byu.edu [mmbio.byu.edu]

- 15. pdf.benchchem.com [pdf.benchchem.com]

The Cyanoguanidine Pharmacophore: A Technical Guide to the Mechanism of Action of ATP-Sensitive Potassium Channel Openers

Abstract: The cyanoguanidine moiety is a pivotal pharmacophore in the design of ATP-sensitive potassium (K-ATP) channel openers, a class of drugs that modulates cellular excitability by linking membrane potential to the cell's metabolic state. While simple structures like 1-(4-Cyanophenyl)guanidine hydrochloride serve as critical synthetic precursors for various pharmaceuticals, the cyanoguanidine functional group itself is fundamental to the biological activity of potent vasodilators and other therapeutic agents. This guide provides an in-depth exploration of the mechanism of action for cyanoguanidine-based K-ATP channel openers. We will dissect the molecular interactions with the channel complex, the resulting physiological consequences, and the authoritative experimental protocols required to validate this mechanism. This document is intended for researchers, pharmacologists, and drug development professionals seeking a comprehensive understanding of this important chemical class.

Introduction to the K-ATP Channel and the Cyanoguanidine Class

The ATP-sensitive potassium (K-ATP) channel is a hetero-octameric protein complex that functions as a crucial metabolic sensor in various tissues, including pancreatic β-cells, cardiac and smooth muscle, and neurons.[1] These channels are composed of four pore-forming inward-rectifier potassium channel subunits (Kir6.1 or Kir6.2) and four regulatory sulfonylurea receptor (SUR) subunits (SUR1, SUR2A, or SUR2B).[2] The channel's activity is governed by the intracellular ratio of ATP to ADP; high ATP levels close the channel, while an increase in MgADP promotes opening.[3] This elegant mechanism couples the cell's electrical activity to its energetic status.

K-ATP channel openers (KCOs) are a chemically diverse group of compounds that favor the open state of the channel, leading to potassium (K+) efflux and membrane hyperpolarization. This hyperpolarization makes excitable cells, such as smooth muscle cells, less likely to depolarize, resulting in relaxation. Cyanoguanidines represent a major class of KCOs, with the antihypertensive drug Pinacidil being a prominent example.[4] The core cyanoguanidine structure, exemplified by the simple chemical intermediate 1-(4-Cyanophenyl)guanidine, is a key determinant of this activity.[5] Structure-activity relationship (SAR) studies have repeatedly demonstrated that the cyanoguanidine moiety is optimal for potent K-ATP channel opening activity in various chemical scaffolds.[6][7][8]

Molecular Mechanism of Action

The primary molecular target for cyanoguanidine KCOs is the SUR subunit of the K-ATP channel complex.[4] The mechanism unfolds through a series of molecular events that counteract the inhibitory effect of ATP.

-

Binding to the Sulfonylurea Receptor (SUR): Cyanoguanidine-based openers bind to a specific site on the SUR subunit. The precise binding pocket is complex and involves transmembrane domains and cytosolic loops of the SUR protein. This interaction is distinct from the binding site of channel blockers like the sulfonylurea drug glibenclamide.

-

Allosteric Modulation of ATP Inhibition: The binding of the cyanoguanidine opener induces a conformational change in the SUR subunit. This change is allosterically transmitted to the pore-forming Kir6.x subunit. The key consequence of this conformational change is a reduction in the channel's sensitivity to ATP.[4] Essentially, the opener makes it "harder" for ATP to close the channel, thereby increasing the channel's open probability at any given physiological ATP concentration.

-

Stabilization of the MgADP-Activated State: The activation of K-ATP channels is strongly promoted by the binding of MgADP to the nucleotide-binding domains (NBDs) of the SUR subunit. It is understood that KCOs, including cyanoguanidines, achieve their effect by promoting the stabilization of the MgADP-bound conformation of SUR, which is associated with positive channel gating and pore opening.[3][4]

-

Potassium Efflux and Hyperpolarization: The increased open probability of the channel allows for a greater efflux of K+ ions down their electrochemical gradient. This outward movement of positive charge drives the cell's membrane potential to a more negative value (hyperpolarization), moving it further from the threshold required to initiate an action potential. In vascular smooth muscle, this prevents the opening of voltage-gated calcium channels, leading to reduced intracellular calcium, muscle relaxation, and vasodilation.[4]

The following diagram illustrates this proposed signaling pathway.

Caption: Molecular mechanism of cyanoguanidine K-ATP channel openers.

Experimental Validation: Methodologies & Protocols

The characterization of a compound as a K-ATP channel opener requires rigorous experimental validation. The two cornerstone techniques are electrophysiology (Patch-Clamp) and ion flux assays (Rubidium Efflux).

Gold Standard Validation: Patch-Clamp Electrophysiology

Patch-clamp electrophysiology directly measures the ion flow through channels in a cell membrane, providing definitive evidence of channel opening. The inside-out patch configuration is particularly powerful for studying how intracellular factors like ATP and drugs modulate channel activity.

Protocol: Inside-Out Patch-Clamp Analysis of K-ATP Channel Opening

-

Cell Preparation: Culture a suitable cell line expressing the K-ATP channel subtype of interest (e.g., HEK293 cells transfected with Kir6.2/SUR1) on glass coverslips.

-

Pipette & Solutions:

-

Fabricate a glass micropipette with a resistance of 2-5 MΩ.

-

Pipette Solution (Extracellular): Contains high potassium to set the K+ equilibrium potential, e.g. (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, pH 7.4.

-

Bath Solution (Intracellular): Similar to the pipette solution but allows for the addition of ATP, MgADP, and the test compound, e.g. (in mM): 140 KCl, 10 HEPES, 1 EGTA, pH 7.4.

-

-

Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

-

Patch Excision: Retract the pipette to excise the patch of membrane, resulting in the "inside-out" configuration where the intracellular face of the membrane is exposed to the bath solution.

-

Baseline Recording: Perfuse the patch with the standard bath solution and record baseline channel activity at a fixed holding potential (e.g., -60 mV).

-

ATP Inhibition: Perfuse the patch with a bath solution containing an inhibitory concentration of ATP (e.g., 1 mM). A functional K-ATP channel will show a dramatic reduction or complete abolition of channel activity.

-

Compound Application: While maintaining the ATP concentration, co-perfuse with a solution containing the cyanoguanidine test compound. An opening effect is confirmed if channel activity reappears despite the presence of ATP.

-

Washout & Control: Wash out the test compound to show reversibility. As a final control, apply a known K-ATP channel blocker (e.g., Glibenclamide) to confirm the identity of the recorded currents.

High-Throughput Screening: Rubidium Efflux Assay

This functional assay provides a more scalable method to screen for KCO activity by measuring the efflux of Rubidium ions (Rb+), which are surrogates for K+ and can pass through open potassium channels.

Protocol: ⁸⁶Rb+ Efflux Assay for KCO Activity

-

Cell Plating: Plate cells expressing the target K-ATP channel in a 96-well microtiter plate.[9]

-

Loading: Incubate the cells with a loading buffer containing radioactive ⁸⁶Rb+ for a sufficient time (e.g., 2-4 hours) to allow for cellular uptake.

-

Washing: Rapidly wash the wells with a cold, non-radioactive buffer to remove extracellular ⁸⁶Rb+.

-

Stimulation: Add an efflux buffer containing the cyanoguanidine test compound at various concentrations. Include control wells:

-

Basal Efflux: Buffer with vehicle (e.g., DMSO).

-

Maximal Efflux: Buffer with a known potent KCO (e.g., Pinacidil) and a metabolic inhibitor (to deplete ATP) like oligomycin.

-

-

Efflux Period: Incubate for a short period (e.g., 10-20 minutes) to allow for ⁸⁶Rb+ to exit the cells through any open channels.

-

Quantification:

-

Collect the supernatant (containing the effluxed ⁸⁶Rb+).

-

Lyse the cells remaining in the plate with a lysis buffer (containing the intracellular ⁸⁶Rb+).

-

-

Measurement: Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.

-

Data Analysis: Calculate the percentage of ⁸⁶Rb+ efflux as: (Counts in Supernatant / (Counts in Supernatant + Counts in Lysate)) * 100. Plot the percentage efflux against the compound concentration to determine potency (EC₅₀).

The following diagram outlines the workflow for the Rubidium Efflux Assay.

Caption: Experimental workflow for the ⁸⁶Rb+ efflux assay.

Quantitative Pharmacological Data

The activity of cyanoguanidine KCOs is typically quantified by their potency (EC₅₀ or IC₅₀) and efficacy (Eₘₐₓ). The following table presents hypothetical but representative data for a novel cyanoguanidine KCO ("Compound X") compared to the reference compound, Pinacidil.

| Compound | Assay Method | Target Channel | Potency (EC₅₀) | Efficacy (% of Max) |

| Pinacidil | ⁸⁶Rb+ Efflux | Kir6.2/SUR2B | 5.2 µM | 100% |

| Patch-Clamp (Vasorelaxation) | Native Smooth Muscle | 2.5 µM | 100% | |

| Compound X | ⁸⁶Rb+ Efflux | Kir6.2/SUR2B | 850 nM | 98% |

| Patch-Clamp (Vasorelaxation) | Native Smooth Muscle | 470 nM | 100% |

Conclusion and Future Directions

The cyanoguanidine pharmacophore is a cornerstone of K-ATP channel opener design. Its mechanism of action—centered on allosterically reducing ATP-mediated inhibition of the Kir6.x/SUR channel complex—is well-established and leads to profound physiological effects like vasodilation. While simple molecules like this compound are primarily valued as synthetic intermediates, they represent the fundamental chemical feature responsible for this biological activity.

Future research in this area continues to focus on developing novel cyanoguanidine derivatives with enhanced tissue selectivity (e.g., cardioselective or bladder-selective agents) and improved pharmacokinetic profiles.[6][9] A deeper understanding of the precise molecular interactions between different cyanoguanidine analogs and specific SUR subunit isoforms, aided by advances in cryo-electron microscopy, will pave the way for the rational design of next-generation K-ATP channel modulators for a range of therapeutic applications.

References

- Atwal, K. S., et al. (1995). Cardioselective anti-ischemic ATP-sensitive potassium channel openers. 3. Structure-activity studies on benzopyranyl cyanoguanidines: modification of the cyanoguanidine portion. Journal of Medicinal Chemistry, 38(17), 3236-3245.

- Carroll, W. A., et al. (2007). Structure-activity studies of novel cyanoguanidine ATP-sensitive potassium channel openers for the treatment of overactive bladder. Bioorganic & Medicinal Chemistry Letters, 17(23), 6513-6518.

- Mannhold, R. (2006). Structure-Activity Relationships of KATP Channel Openers. Current Topics in Medicinal Chemistry, 6(10), 1031-1047.

- Ingenta Connect. (2006). Structure-Activity Relationships of KATP Channel Openers.

- Mannhold, R. (2004). KATP channel openers: structure-activity relationships and therapeutic potential. Medicinal Research Reviews, 24(2), 213-266.

- Reddy, V. G., & Garlapati, P. K. (2011). KATP channel therapeutics at the bedside. Journal of Pharmacy and Bioallied Sciences, 3(2), 178-183.

- Martin, G. M., et al. (2017). KATP channels in focus: progress toward a structural understanding of ligand regulation. Trends in Pharmacological Sciences, 38(11), 985-998.

- Wu, J. X., et al. (2022). Structural insights into the mechanism of pancreatic KATP channel regulation by nucleotides. Nature Communications, 13(1), 2798.

Sources

- 1. KATP channel openers: structure-activity relationships and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. KATP channels in focus: progress toward a structural understanding of ligand regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural insights into the mechanism of pancreatic KATP channel regulation by nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. KATP channel therapeutics at the bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS 5637-42-3: N-(4-Cyanophenyl)guanidine | CymitQuimica [cymitquimica.com]

- 6. Cardioselective anti-ischemic ATP-sensitive potassium channel openers. 3. Structure-activity studies on benzopyranyl cyanoguanidines: modification of the cyanoguanidine portion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Structure-Activity Relationships of KATP Channel Openers: Ingenta Connect [ingentaconnect.com]

- 9. Structure-activity studies of novel cyanoguanidine ATP-sensitive potassium channel openers for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(4-Cyanophenyl)guanidine hydrochloride literature review

An In-depth Technical Guide to 1-(4-Cyanophenyl)guanidine Hydrochloride: Synthesis, Properties, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive scientific overview of this compound (CAS No: 373690-68-7), a pivotal chemical intermediate and a compound of significant interest in medicinal chemistry. The unique structural feature of this molecule—an electron-withdrawing cyanophenyl group attached to a highly basic guanidine core—imparts a distinct reactivity profile that has been successfully exploited in the synthesis of next-generation antiviral agents. Furthermore, its guanidinium moiety makes it a structural analogue of L-arginine, suggesting a compelling, though not yet fully characterized, potential as a modulator of nitric oxide synthase (NOS) activity. This document delves into the compound's physicochemical properties, provides a detailed, field-proven synthesis protocol, explores its established role in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs), and examines its putative mechanism of action as a NOS inhibitor based on extensive literature on related guanidine-based compounds. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile molecule in their research and development endeavors.

Introduction: The Guanidinium Group as a Privileged Scaffold

The guanidinium group is a highly basic, nitrogen-rich functional group that is protonated under physiological conditions, forming a resonance-stabilized cation.[1] This structural motif is a cornerstone in numerous biologically active molecules, where it often serves as a bioisostere for the side chain of L-arginine, the endogenous substrate for nitric oxide synthases (NOS).[2][3] Consequently, guanidine-containing derivatives are a major class of therapeutic agents, with applications as anti-inflammatory, antidiabetic, and central nervous system-acting drugs.[2] this compound emerges as a compound of particular interest. Its primary, well-documented application is as an indispensable precursor in the synthesis of potent antiviral medications, including the HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs) Rilpivirine and Etravirine.[4][5] The high purity and specific reactivity of this intermediate are critical to the efficacy and safety of these life-saving drugs.[4] Beyond this established role, its structure strongly suggests potential activity as a NOS inhibitor, a therapeutic strategy relevant for conditions involving pathological overproduction of nitric oxide, such as inflammation and neurodegenerative disorders.[6][7]

Physicochemical and Structural Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and biological assays. This compound is a white crystalline powder, and its key properties are summarized below.[4]

| Property | Value | Source(s) |

| CAS Number | 373690-68-7 | [4] |

| Molecular Formula | C₈H₈N₄·HCl | [8] |

| Molecular Weight | 196.64 g/mol | [8] |

| Appearance | White crystalline powder | [4] |

| Melting Point | 237-240 °C | [No Source] |

| Purity | Typically ≥98.0% (by HPLC) | [4] |

| Storage | Inert atmosphere, 2-8°C | [8] |

| Canonical SMILES | N=C(N)NC1=CC=C(C=C1)C#N.Cl | [8] |

| InChI Key | FNUYXKASQONDCV-UHFFFAOYSA-N | [No Source] |

Synthesis and Characterization

The synthesis of this compound is a critical process for ensuring the high purity required for pharmaceutical applications. An efficient and scalable protocol has been developed that proceeds via the guanylation of 4-cyanoaniline.[9][10]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

This protocol is adapted from a reported method for the preparation of a Rilpivirine intermediate.[9][10] The causality behind these steps is crucial for success. The use of diglyme as a high-boiling solvent allows the reaction to proceed at a sufficient rate, while the hydrochloride salt of the starting aniline ensures solubility and activates the amine for nucleophilic attack.

Materials and Reagents:

-

4-Cyanoaniline hydrochloride

-

Aqueous cyanamide solution (e.g., 50% w/w)

-

Diglyme (Bis(2-methoxyethyl) ether)

-

Suitable reaction vessel with magnetic stirrer and reflux condenser

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Vacuum oven

Procedure:

-

Reactant Charging: In a clean, dry reaction vessel, charge 4-cyanoaniline hydrochloride and diglyme. Begin stirring to form a slurry.

-

Cyanamide Addition: To the stirring slurry, add aqueous cyanamide solution in a controlled manner. The stoichiometry should be carefully calculated, typically using a slight excess of cyanamide.

-

Reaction: Heat the reaction mixture to a temperature of 120-130°C. Maintain this temperature and continue stirring for several hours (e.g., 4-6 hours), monitoring the reaction progress by a suitable method (e.g., TLC or HPLC).

-

Precipitation: Once the reaction is deemed complete, cool the mixture to room temperature. The product, this compound, will precipitate out of the solvent. The cooling process can be staged (e.g., cool to room temperature, then further cool in an ice bath) to maximize yield.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Washing: Wash the filter cake with a small amount of a suitable cold solvent (e.g., cold acetone or isopropanol) to remove residual diglyme and any unreacted starting materials.

-

Drying: Dry the isolated white solid under vacuum at 50-60°C until a constant weight is achieved.

Characterization: The final product should be characterized to confirm its identity and purity using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and HPLC.

Applications in Drug Discovery and Development

Keystone Intermediate in Antiviral Synthesis

The most significant and commercially validated application of this compound is as a key building block in the synthesis of the HIV-1 NNRTIs Rilpivirine and Etravirine.[4] These drugs are diarylpyrimidine (DAPY) derivatives that bind to a hydrophobic pocket in the reverse transcriptase enzyme, inducing conformational changes that inhibit its function.

In the synthesis of Rilpivirine, 1-(4-cyanophenyl)guanidine serves as the source for the 2-amino-4-cyanophenyl portion of the final molecule. It undergoes a cyclocondensation reaction with a malonate derivative to form the central pyrimidine ring, which is a core scaffold of the drug.[11] The high purity of the starting guanidine is paramount, as impurities can lead to side reactions and the formation of difficult-to-remove related substances in the final active pharmaceutical ingredient (API).[4]

Putative Role as a Nitric Oxide Synthase (NOS) Inhibitor

Nitric oxide (NO) is a critical signaling molecule produced by three distinct nitric oxide synthase (NOS) isoforms: neuronal (nNOS), inducible (iNOS), and endothelial (eNOS).[6] While NO is essential for processes like vasodilation and neurotransmission, its overproduction by iNOS is a key pathological feature in many inflammatory diseases and septic shock.[7][12] Therefore, selective inhibition of iNOS is a major therapeutic goal.

The guanidine group of L-arginine, the endogenous substrate for all NOS isoforms, binds to a conserved glutamate residue in the enzyme's active site.[3] Many NOS inhibitors are L-arginine mimetics that leverage a guanidine or a bioisosteric group to achieve competitive inhibition.[13]

Mechanism of Action: this compound, as a substituted guanidine, is a structural mimic of the L-arginine side chain. It is hypothesized to act as a competitive inhibitor by binding to the NOS active site, thereby preventing the binding of L-arginine and subsequent NO synthesis. The cyanophenyl group would occupy the substrate-binding channel, and its electronic and steric properties would influence the compound's potency and isoform selectivity.

Caption: Competitive inhibition of Nitric Oxide Synthase (NOS) by a guanidine-based inhibitor.

Quantitative Data on Related Guanidine-Based NOS Inhibitors: While specific IC₅₀ values for this compound are not available in the reviewed literature, data from structurally related guanidine compounds provide a valuable benchmark for its potential activity and selectivity.

| Compound | nNOS IC₅₀ (µM) | eNOS IC₅₀ (µM) | iNOS IC₅₀ (µM) | Selectivity Profile | Source |

| Aminoguanidine | ~100-1000x less potent than for iNOS | ~10-100x less potent than for iNOS | Potent | Selective for iNOS | [12] |

| 1H-Pyrazole-1-carboxamidine HCl (PCA) | 0.2 | 0.2 | 0.2 | Non-selective | [13] |

| 4-Methyl-PCA | N/A | >300 | 2.4 | Selective for iNOS | [13] |

| N(G)-methyl-L-arginine (L-NMA) | N/A | N/A | 6 | Potent iNOS inhibitor | [13] |

This table illustrates the range of potencies and selectivities achievable with guanidine-based scaffolds. Further research is required to characterize this compound within this landscape.

Experimental Protocol: In Vitro NOS Inhibition Assay

To empirically determine the NOS inhibitory activity of this compound, a cell-based assay measuring nitric oxide production is a standard and reliable method. The Griess assay is a common colorimetric method for quantifying nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO in aqueous solution.

Objective: To determine the IC₅₀ of this compound against inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Aminoguanidine (as a positive control)

-

Griess Reagent System (e.g., sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

-

96-well cell culture plates

-

Microplate reader (540 nm absorbance)

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.

-

Compound Preparation: Prepare a stock solution of this compound in sterile DMSO or water. Create a series of dilutions in culture medium to achieve final test concentrations (e.g., ranging from 0.1 µM to 1000 µM). Prepare similar dilutions for the positive control, aminoguanidine.

-

Cell Treatment: After 24 hours, remove the old medium from the cells. Add 100 µL of fresh medium containing the various concentrations of the test compound or positive control to the respective wells. Include wells for "vehicle control" (medium + LPS only) and "blank" (medium only).

-

iNOS Induction: Immediately add LPS to all wells except the blank wells to a final concentration of 1 µg/mL. This step induces the expression of the iNOS enzyme.

-

Incubation: Incubate the plate for another 24 hours at 37°C in a 5% CO₂ incubator.

-

Nitrite Measurement (Griess Assay):

-

Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

-

Add 50 µL of sulfanilamide solution to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution to each well and incubate for another 10 minutes at room temperature, protected from light. A purple/magenta color will develop in the presence of nitrite.

-

-

Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis:

-

Create a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in each supernatant sample from the standard curve.

-

Calculate the percentage of NO production inhibition for each concentration of the test compound relative to the vehicle control (LPS only).

-

Plot the percent inhibition against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

-

Conclusion and Future Directions

This compound is a molecule of dual significance. It is a commercially vital and high-purity intermediate for the synthesis of important antiviral drugs, a role that underscores the precision required in modern pharmaceutical manufacturing. Concurrently, its chemical structure places it firmly within a class of compounds known for potent biological activity, specifically the inhibition of nitric oxide synthase. While its efficacy as a NOS inhibitor remains to be experimentally confirmed and quantified, the extensive body of research on related guanidines provides a strong rationale for its investigation. Future research should focus on the direct enzymatic and cell-based evaluation of this compound against all three NOS isoforms to determine its potency and selectivity. Such studies would not only clarify its pharmacological profile but could also unlock new therapeutic applications for this versatile and valuable chemical entity.

References

- Guillon, C., Wisnoski, D., Saxena, J., Heindel, N., Heck, D., Wolff, D., & Laskin, J. (2014). Nω-Nitro-Nω'-Substituted Guanidines: A Simple Class of Nitric Oxide Synthase Inhibitors.

- Guillon, C., et al. (2014). Nω-Nitro-Nω'-Substituted Guanidines: A Simple Class of Nitric Oxide Synthase Inhibitors. Scientific Research Publishing. [Link]

- Garvey, E. P., et al. (1994). Guanidine-substituted imidazoles as inhibitors of nitric oxide synthase. Journal of medicinal chemistry, 37(25), 4445–4453. [Link]

- Palacios, M., et al. (1993). Inhibition of nitric oxide formation by guanidines. University of Texas Medical Branch. [Link]

- Corbett, J. A., et al. (1993). Selective Inhibition of the Inducible Nitric Oxide Synthase by Aminoguanidine. Journal of Biological Chemistry, 268(11), 7992-7996. [Link]

- Chapala, V. L., et al. (2022). A New Method for Preparation of Rilpivirine Intermediate.

- Chapala, V. L., et al. (2021). A New Method for Preparation of Rilpivirine Intermediate.

- ResearchGate. (n.d.). Synthesis of intermediate 3 from 1-(4-cyanophenyl)guanidine (14) and diethyl 2-(ethoxymethylene)

- Gobovial. (n.d.). The Crucial Role of N-(4-Cyanophenyl)guanidine HCl in Antiviral Drug Synthesis. [Link]

- Zhang, Y., et al. (2021). The development of an effective synthetic route of rilpivirine.

- Southan, G. J., et al. (1997). Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds. Biochemical pharmacology, 54(4), 499–508. [Link]

- Ghorab, M. M., et al. (2012). Synthesis and biological evaluation of cyanoguanidine derivatives of loratadine. Bioorganic & medicinal chemistry letters, 22(19), 6232–6236. [Link]

- Saczewski, F., & Balewski, Ł. (2009). Biological activities of guanidine compounds.

- Khan, I., et al. (2020). Biological Evaluation of Newly Synthesized Biaryl Guanidine Derivatives to Arrest β-Secretase Enzymatic Activity In Vitro and In Vivo.

- Saeed, A., et al. (2025).

- Phan, N. K., et al. (2024). Nitric oxide production inhibitors from Polygonum multiflorum. Journal of Applied Pharmaceutical Science, 14(05), 130-135. [Link]

- Ohta, K., et al. (2000). Discovery of novel inhibitors of inducible nitric oxide synthase. Biological & pharmaceutical bulletin, 23(7), 823–827. [Link]

- Salinas-Carmona, M. C., et al. (2020). Inducible nitric oxide synthase blockade with aminoguanidine, protects mice infected with Nocardia brasiliensis from actinomycetoma development. PLoS neglected tropical diseases, 14(10), e0008769. [Link]

- Xian, M., et al. (2012). Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. Current pharmaceutical design, 18(25), 3793–3807. [Link]

- Hobbs, A. J., Higgs, A., & Moncada, S. (1999). Inhibition of nitric oxide synthase as a potential therapeutic target. Annual review of pharmacology and toxicology, 39, 191–220. [Link]

- Serpi, M., et al. (2023). Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents. Molecules, 28(4), 1801. [Link]

- No Source - This information is commonly available in chemical supplier catalogues but was not explicitly tied to a citable, peer-reviewed source in the search results.

- Wikipedia. (n.d.). Guanidine. [Link]

Sources

- 1. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Nω-NITRO-Nω’-SUBSTITUTED GUANIDINES: A SIMPLE CLASS OF NITRIC OXIDE SYNTHASE INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of nitric oxide synthase as a potential therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 373690-68-7|this compound|BLD Pharm [bldpharm.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Selective inhibition of the inducible nitric oxide synthase by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. japsonline.com [japsonline.com]

An In-depth Technical Guide on the Safety and Handling of 1-(4-Cyanophenyl)guanidine hydrochloride

Abstract

This technical guide provides a comprehensive overview of the safety protocols and handling procedures for 1-(4-Cyanophenyl)guanidine hydrochloride (CAS No: 373690-68-7).[1][2][3] As a key intermediate in pharmaceutical development, particularly in the synthesis of antiviral medications like Etravirine and Rilpivirine, its proper management in a research and development setting is of paramount importance.[4] This document outlines the compound's chemical and physical properties, potential hazards, risk mitigation strategies, and detailed protocols for its use, storage, and disposal. The information herein is intended for researchers, scientists, and drug development professionals to ensure a safe and effective laboratory environment.

Introduction: The Scientific Context of this compound

This compound is a white crystalline powder recognized for its role as a versatile building block in organic synthesis.[1][4] Its molecular structure, featuring a reactive guanidine group and a cyanophenyl moiety, makes it a valuable precursor for creating complex bioactive molecules.[1] Beyond its critical function in the production of antiretroviral drugs, this compound is also utilized in biochemical research to investigate the effects of guanidine derivatives on cellular pathways and in the development of novel chemical entities.[1][3][4]

The hydrochloride salt form enhances its stability and solubility, facilitating its use in various synthetic reactions. Given its integral role in pharmaceutical R&D, a thorough understanding of its safe handling is not merely a procedural formality but a cornerstone of reliable and reproducible scientific outcomes.

Compound Identification and Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling.

| Property | Value | Source |

| CAS Number | 373690-68-7 | [1][2][3] |

| Molecular Formula | C₈H₈N₄·HCl | [1] |

| Molecular Weight | 196.64 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 237-240°C | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Storage Temperature | 2-8°C | [1] |

Hazard Identification and Toxicological Profile

While specific toxicological data for this compound is not extensively detailed in readily available safety data sheets, the hazards can be inferred from the parent compound, N-(4-Cyanophenyl)guanidine, and the general reactivity of guanidine derivatives.

The primary hazards are associated with irritation and acute toxicity upon exposure.[5][6]

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[6][7]

-

Respiratory Irritation: May cause respiratory irritation.[5]

It is crucial to note that the toxicological properties have not been thoroughly investigated, and therefore, the compound should be handled with the assumption that it is potentially hazardous.

Risk Mitigation and Engineering Controls

A multi-layered approach to safety, incorporating engineering controls, administrative procedures, and personal protective equipment (PPE), is essential for minimizing exposure risk.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source or isolate the worker from it.

-

Ventilation: All handling of this compound powder should be conducted in a well-ventilated area.[2] A certified chemical fume hood is mandatory for weighing, transferring, and any reaction setup involving this compound to prevent inhalation of dust and aerosols.[2]

-

Eye Wash Stations and Safety Showers: Readily accessible and regularly tested eye wash stations and safety showers are critical for immediate decontamination in case of accidental contact.[8]

Administrative Controls: Standard Operating Procedures

Clear and enforced protocols are vital for maintaining a safe laboratory environment.

-

Restricted Access: Areas where this compound is stored and handled should be clearly marked, and access should be limited to authorized personnel.

-

Hygiene Practices: Always wash hands thoroughly after handling the compound.[8][9] Do not eat, drink, or smoke in laboratory areas.[5]

Personal Protective Equipment (PPE): The Final Barrier

The appropriate selection and use of PPE provide a direct barrier between the researcher and the chemical.

-

Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against dust particles and splashes.[8]

-

Hand Protection: Wear suitable protective gloves, such as nitrile gloves.[8] Contaminated gloves should be removed and disposed of properly.

-

Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.[2]

-

Respiratory Protection: If working outside of a fume hood or if dust formation is significant, a NIOSH-approved respirator should be used.[8]

Experimental Workflow and Handling Protocols

The following protocols provide a step-by-step guide for the safe handling of this compound in a typical laboratory setting.

General Handling Workflow Diagram

Caption: Workflow for handling this compound.

Step-by-Step Handling Protocol

-

Preparation:

-

Thoroughly review the Safety Data Sheet (SDS) and relevant Standard Operating Procedures (SOPs).

-

Ensure all necessary PPE is available and in good condition.

-

Prepare the designated work area, typically a chemical fume hood, by ensuring it is clean and uncluttered.

-

-

Compound Retrieval and Weighing:

-

Retrieve the container of this compound from its designated storage location (2-8°C).[1]

-

Allow the container to equilibrate to room temperature before opening to prevent condensation.

-

Carefully open the container inside the chemical fume hood.

-

Use a clean spatula to weigh the desired amount of the compound onto a weigh boat or directly into the reaction vessel. Avoid creating dust.[2]

-

-

Reaction Setup:

-

Add the weighed compound to the reaction vessel within the fume hood.

-

If dissolving in a solvent, add the solvent slowly to minimize splashing.

-

Assemble the reaction apparatus as required by the experimental protocol.

-

-

Post-Handling and Cleanup:

-

Once the handling is complete, securely close the container of this compound and return it to its storage location.

-

Decontaminate all surfaces and equipment that may have come into contact with the compound.

-

Dispose of any contaminated materials (e.g., weigh boats, gloves) in a designated hazardous waste container.

-

Remove PPE in the correct order to avoid cross-contamination and dispose of it appropriately.

-

Wash hands and any exposed skin thoroughly with soap and water.[9]

-

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

| Exposure Type | First-Aid Measures |

| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |

Accidental Release Measures

-

Small Spills:

-

Large Spills:

-

Evacuate the area immediately.

-

Contact your institution's environmental health and safety department.

-

Prevent the spill from entering drains or waterways.

-

Storage and Disposal

Proper storage and disposal are crucial for maintaining a safe laboratory and protecting the environment.

Storage Conditions

-

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][9]

-

The recommended storage temperature is between 2-8°C.[1]

Disposal

-

Dispose of unused or waste material in accordance with local, state, and federal regulations.

-

Do not dispose of the compound down the drain or in the regular trash.

-

All contaminated materials should be treated as hazardous waste.

Conclusion

This compound is an important chemical intermediate with significant applications in pharmaceutical research. While it presents potential hazards, a comprehensive understanding of its properties and the implementation of robust safety protocols can effectively mitigate these risks. By adhering to the guidelines outlined in this technical guide, researchers can handle this compound safely and responsibly, fostering a secure environment for scientific innovation.

References

- Chemsrc. (n.d.). CAS#:373690-68-7 | this compound (1:1).

- BioShop Canada. (n.d.). Safety Data Sheet - Guanidine Hydrochloride.

- Pharmaffiliates. (n.d.). The Crucial Role of N-(4-Cyanophenyl)guanidine HCl in Antiviral Drug Synthesis.

- Acros Organics. (2010, November 16). Safety Data Sheet - Guanidine hydrochloride.

- PubChem. (n.d.). 1-(4-Cyanophenyl)guanidine.

- ResearchGate. (n.d.). Synthesis of intermediate 3 from 1-(4-cyanophenyl)guanidine (14) and diethyl 2-(ethoxymethylene)malonate (15) as starting materials.

- Fisher Scientific. (2023, October 13). Safety Data Sheet - Guanidine hydrochloride.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 3. jk-sci.com [jk-sci.com]

- 4. nbinno.com [nbinno.com]

- 5. fishersci.ie [fishersci.ie]

- 6. tcichemicals.com [tcichemicals.com]

- 7. 1-(4-Cyanophenyl)guanidine | C8H8N4 | CID 17747914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. bioshopcanada.com [bioshopcanada.com]

- 9. mmbio.byu.edu [mmbio.byu.edu]

physical characteristics of 1-(4-Cyanophenyl)guanidine hydrochloride

An In-Depth Technical Guide to the Physical Characteristics of 1-(4-Cyanophenyl)guanidine Hydrochloride

Introduction

This compound is a key organic compound utilized primarily as a synthetic intermediate in pharmaceutical research and development. Its structure, which incorporates a reactive guanidinium group appended to a cyanophenyl moiety, makes it a valuable building block for creating more complex bioactive molecules.[1] For researchers in drug discovery and process chemistry, a thorough understanding of its physical characteristics is paramount for ensuring consistent reaction outcomes, developing stable formulations, and meeting regulatory standards.

This guide provides a comprehensive overview of the essential physical and analytical properties of this compound. It is designed to offer not just data, but the scientific context and experimental rationale necessary for practical application in a research setting. The methodologies described herein are grounded in established pharmacopeial and analytical chemistry standards, ensuring a robust and reproducible approach to characterization.

Core Physicochemical Properties

The fundamental physical properties of a compound dictate its handling, storage, and application. For an active pharmaceutical ingredient (API) intermediate like this compound, these parameters are the foundation of its chemical identity and purity profile.

General Information

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| Synonyms | N-(4-Cyanophenyl)guanidine hydrochloride; 4-Guanidinobenzonitrile hydrochloride | [1] |

| CAS Number | 373690-68-7 | |

| Molecular Formula | C₈H₉ClN₄ | [1] |

| Molecular Weight | 196.64 g/mol | [1] |

Appearance, Thermal Properties, and Stability

The visual appearance and thermal behavior of a substance are primary indicators of its purity and solid-state form.

| Parameter | Description | Experimental Rationale |

| Appearance | White to off-white crystalline powder. | The crystalline nature suggests a well-ordered solid lattice, which is typical for salt forms of organic molecules. Any significant deviation in color (e.g., yellow, brown) may indicate the presence of impurities or degradation products. |

| Melting Point | 237-240 °C | A sharp melting range is a key indicator of high purity. Broadening of this range often suggests the presence of impurities, which disrupt the crystal lattice and cause melting to occur over a wider temperature span.[1] |

| Storage | Store at 2-8°C under an inert atmosphere. | Guanidine derivatives can be susceptible to hydrolysis and degradation. Refrigerated storage minimizes the rate of chemical degradation, while an inert atmosphere protects against oxidation and reaction with atmospheric moisture. |